molecular formula C16H17N3O3 B3733718 2-(1,3-benzodioxol-5-yl)-6-piperidin-3-ylpyrimidin-4(3H)-one

2-(1,3-benzodioxol-5-yl)-6-piperidin-3-ylpyrimidin-4(3H)-one

Katalognummer B3733718
Molekulargewicht: 299.32 g/mol
InChI-Schlüssel: QJZYOOPDKVBQQE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(1,3-benzodioxol-5-yl)-6-piperidin-3-ylpyrimidin-4(3H)-one, commonly known as BDP, is a chemical compound that has gained significant attention in recent years due to its potential in treating various neurological disorders. BDP is a selective inhibitor of the phosphodiesterase type 10A (PDE10A) enzyme, which plays a crucial role in regulating the levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) in the brain.

Wirkmechanismus

BDP is a selective inhibitor of 2-(1,3-benzodioxol-5-yl)-6-piperidin-3-ylpyrimidin-4(3H)-one, which hydrolyzes cAMP and cGMP in the brain. Inhibition of 2-(1,3-benzodioxol-5-yl)-6-piperidin-3-ylpyrimidin-4(3H)-one by BDP leads to an increase in cAMP and cGMP levels, which in turn activates the protein kinase A (PKA) and protein kinase G (PKG) pathways. Activation of PKA and PKG leads to the phosphorylation of various downstream targets, including ion channels and transcription factors, which ultimately enhances the function of MSNs.
Biochemical and Physiological Effects:
BDP has been shown to enhance the function of MSNs and improve motor function and cognitive performance in animal models of various neurological disorders. BDP has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which plays a crucial role in neuroplasticity and neuroprotection. BDP has a favorable pharmacokinetic profile and can cross the blood-brain barrier, making it a promising candidate for clinical use.

Vorteile Und Einschränkungen Für Laborexperimente

BDP has several advantages as a research tool, including its selectivity for 2-(1,3-benzodioxol-5-yl)-6-piperidin-3-ylpyrimidin-4(3H)-one and its ability to enhance the function of MSNs. BDP has also been shown to have a favorable pharmacokinetic profile and can be administered orally. However, BDP has some limitations, including its relatively low potency compared to other 2-(1,3-benzodioxol-5-yl)-6-piperidin-3-ylpyrimidin-4(3H)-one inhibitors and its potential off-target effects.

Zukünftige Richtungen

There are several future directions for the research and development of BDP. One direction is to optimize the synthesis process to improve the yield and purity of BDP. Another direction is to evaluate the safety and efficacy of BDP in clinical trials for various neurological disorders. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the effects of BDP on MSNs and to identify potential off-target effects. Finally, BDP could be used as a tool to investigate the role of 2-(1,3-benzodioxol-5-yl)-6-piperidin-3-ylpyrimidin-4(3H)-one in various neurological disorders and to identify potential therapeutic targets.

Wissenschaftliche Forschungsanwendungen

BDP has shown potential in treating various neurological disorders such as schizophrenia, Huntington's disease, and Parkinson's disease. 2-(1,3-benzodioxol-5-yl)-6-piperidin-3-ylpyrimidin-4(3H)-one is highly expressed in the basal ganglia region of the brain, which is involved in the regulation of motor function and cognition. Inhibition of 2-(1,3-benzodioxol-5-yl)-6-piperidin-3-ylpyrimidin-4(3H)-one by BDP leads to an increase in cAMP and cGMP levels, which in turn enhances the function of the striatal medium spiny neurons (MSNs). MSNs play a crucial role in regulating the activity of the basal ganglia and are affected in various neurological disorders. BDP has shown promising results in preclinical studies and is currently being evaluated in clinical trials.

Eigenschaften

IUPAC Name

2-(1,3-benzodioxol-5-yl)-4-piperidin-3-yl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3/c20-15-7-12(11-2-1-5-17-8-11)18-16(19-15)10-3-4-13-14(6-10)22-9-21-13/h3-4,6-7,11,17H,1-2,5,8-9H2,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJZYOOPDKVBQQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=CC(=O)NC(=N2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,3-benzodioxol-5-yl)-6-piperidin-3-ylpyrimidin-4(3H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(1,3-benzodioxol-5-yl)-6-piperidin-3-ylpyrimidin-4(3H)-one
Reactant of Route 2
2-(1,3-benzodioxol-5-yl)-6-piperidin-3-ylpyrimidin-4(3H)-one
Reactant of Route 3
2-(1,3-benzodioxol-5-yl)-6-piperidin-3-ylpyrimidin-4(3H)-one
Reactant of Route 4
2-(1,3-benzodioxol-5-yl)-6-piperidin-3-ylpyrimidin-4(3H)-one
Reactant of Route 5
2-(1,3-benzodioxol-5-yl)-6-piperidin-3-ylpyrimidin-4(3H)-one
Reactant of Route 6
2-(1,3-benzodioxol-5-yl)-6-piperidin-3-ylpyrimidin-4(3H)-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.